(5-Fluorothiophen-3-yl)boronic acid
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Overview
Description
(5-Fluorothiophen-3-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a fluorinated thiophene ring. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluorothiophen-3-yl)boronic acid typically involves the borylation of a fluorinated thiophene precursor. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron as the boron source and a palladium catalyst. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran. The reaction conditions are generally mild, with temperatures ranging from room temperature to 80°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring helps in scaling up the production while maintaining safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
(5-Fluorothiophen-3-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also participate in other types of reactions, including oxidation and substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., tetrahydrofuran), temperature (room temperature to 80°C).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling, the product is typically a biaryl compound. Oxidation reactions yield oxidized thiophene derivatives, while substitution reactions result in substituted thiophene compounds .
Scientific Research Applications
(5-Fluorothiophen-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Fluorothiophen-3-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst. The palladium then facilitates the formation of a new carbon-carbon bond through reductive elimination .
Comparison with Similar Compounds
Similar Compounds
- (5-Bromothiophen-3-yl)boronic acid
- (5-Chlorothiophen-3-yl)boronic acid
- (5-Methylthiophen-3-yl)boronic acid
Uniqueness
(5-Fluorothiophen-3-yl)boronic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This fluorine atom can influence the reactivity and stability of the compound, making it particularly useful in specific synthetic applications where electronic effects are crucial .
Properties
Molecular Formula |
C4H4BFO2S |
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Molecular Weight |
145.95 g/mol |
IUPAC Name |
(5-fluorothiophen-3-yl)boronic acid |
InChI |
InChI=1S/C4H4BFO2S/c6-4-1-3(2-9-4)5(7)8/h1-2,7-8H |
InChI Key |
FGVMTAGCWZHBKW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CSC(=C1)F)(O)O |
Origin of Product |
United States |
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